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molecular formula C5H6N2OS B1290799 2-Methyl-1,3-thiazole-5-carboxamide CAS No. 99979-78-9

2-Methyl-1,3-thiazole-5-carboxamide

Cat. No. B1290799
M. Wt: 142.18 g/mol
InChI Key: HJPJGOLULCTEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168642B2

Procedure details

1.4 g Methyl 2-methylthiazol-5-carboxylate was added to 25 ml ammonia water, to carry out reaction at room temperature for 3 hr. The reaction product was cooled down, filtered, and washed with water to obtain 0.95 g a white powdery solid (73%) with mp 202-205 (C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([C:7]([O:9]C)=O)=[CH:5][N:6]=1.O.[NH3:12]>>[CH3:1][C:2]1[S:3][C:4]([C:7]([NH2:12])=[O:9])=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC=1SC(=CN1)C(=O)OC
Name
Quantity
25 mL
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction at room temperature for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled down
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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